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Acridine, 9-(piperidinoamino)-

Structural Chemistry Tautomerism DNA Intercalation

Acridine, 9-(piperidinoamino)- (CAS 28846-40-4), systematically named N-(piperidin-1-yl)acridin-9-amine, is a 9-substituted acridine derivative with the molecular formula C₁₈H₁₉N₃ and a molecular weight of 277.37 g/mol. It features a hydrazine-type exocyclic nitrogen–nitrogen bond (NN) linking the piperidine ring to the acridine C9 position, as confirmed by its SMILES notation (C2=CC=CC3=NC1=C(C=CC=C1)C(=C23)NN4CCCCC4).

Molecular Formula C18H19N3
Molecular Weight 277.4 g/mol
CAS No. 28846-40-4
Cat. No. B12939845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 9-(piperidinoamino)-
CAS28846-40-4
Molecular FormulaC18H19N3
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C18H19N3/c1-6-12-21(13-7-1)20-18-14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11H,1,6-7,12-13H2,(H,19,20)
InChIKeyZMNVMESJFCJCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridine, 9-(piperidinoamino)- (CAS 28846-40-4): Procurement-Relevant Physicochemical and Structural Baseline


Acridine, 9-(piperidinoamino)- (CAS 28846-40-4), systematically named N-(piperidin-1-yl)acridin-9-amine, is a 9-substituted acridine derivative with the molecular formula C₁₈H₁₉N₃ and a molecular weight of 277.37 g/mol . It features a hydrazine-type exocyclic nitrogen–nitrogen bond (NN) linking the piperidine ring to the acridine C9 position, as confirmed by its SMILES notation (C2=CC=CC3=NC1=C(C=CC=C1)C(=C23)NN4CCCCC4) . The compound is reported as a yellow solid with a melting point of 181–184 °C and a calculated density of 1.239 g/cm³ . It belongs to the broader class of DNA‑intercalating acridines, but its N–N linkage distinguishes it structurally from the more common 9-aminoacridines and 9-piperidinoacridines.

Why 9-Aminoacridine or 9-Piperidinoacridine Cannot Replace Acridine, 9-(piperidinoamino)- in Structure‑Sensitive Applications


The defining structural feature of Acridine, 9-(piperidinoamino)- is its hydrazine‑type N–N bond, which is absent in the common comparators 9‑aminoacridine (CAS 90‑45‑9, C–NH₂ linkage) and 9‑piperidinoacridine (CAS 963‑36‑0, direct C–N linkage) [1]. This N–N motif alters the electron distribution, tautomeric equilibrium, and protonation behaviour of the acridine chromophore, directly affecting fluorescence quantum yield, DNA‑binding mode, and metabolic stability [2]. Consequently, results obtained with 9‑aminoacridine or 9‑piperidinoacridine cannot be extrapolated to experiments that depend on these photophysical or pharmacological parameters. Procurement decisions for structure‑activity relationship (SAR) studies, fluorescent probe development, or DNA‑targeting agent design must therefore specify the N–N‑linked derivative to ensure experimental reproducibility.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Acridine, 9-(piperidinoamino)- from Structural Analogs


Critical Structural Distinction: The Hydrazine‑Type N–N Bond vs. 9‑Aminoacridine and 9‑Piperidinoacridine

The target compound Acridine, 9-(piperidinoamino)- contains an N–N single bond between the acridine C9 and the piperidine nitrogen. This contrasts with 9‑aminoacridine, which bears a primary amine (C–NH₂), and with 9‑piperidinoacridine (CAS 963‑36‑0), which has a direct C–N linkage . The N–N motif is known to restrict rotational freedom and alter the pKₐ of the exocyclic nitrogen, shifting the amino–imino tautomeric equilibrium. DFT calculations on analogous N‑methyl‑9‑acridinamines show that N‑substitution at the exocyclic nitrogen changes the energy barrier for tautomerisation by >5 kcal/mol, directly modulating the compound’s fluorescence intensity and DNA‑binding geometry [1].

Structural Chemistry Tautomerism DNA Intercalation

Fluorescence Tuning via N‑Substitution: Class‑Level Inference for N‑Piperidinyl‑9‑acridinamines

A systematic synthetic study by Kristian et al. (2001) demonstrated that introducing bulky N‑substituents on the exocyclic nitrogen of 9‑aminoacridines dramatically shifts fluorescence emission maxima. Although Acridine, 9-(piperidinoamino)- itself was not the primary subject, compounds with similar N–N linkages (e.g., N‑piperidinyl‑iminoacridines) exhibited emission bands between 480 and 520 nm in ethanolic solution, compared to the 430–450 nm range typical of unsubstituted 9‑aminoacridine [1]. The piperidine ring’s electron‑donating character and the N–N conjugation are predicted to produce a Stokes shift >70 nm, which is significantly larger than the <50 nm shift observed for 9‑piperidinoacridine [2].

Fluorescence Spectroscopy Nucleic Acid Probes Heterocyclic Chemistry

DNA Binding and Cytotoxicity Potential: Class‑Level Comparison with Bis‑acridine‑4‑carboxamides Bearing Piperidine Sidechains

While no direct DNA‑binding data exist for Acridine, 9-(piperidinoamino)-, closely related piperidine‑bearing acridine‑4‑carboxamide dimers were tested for cytotoxicity in human leukaemic cells (He et al., 2008). The ethylpiperidino series gave IC₅₀ values of 99–1100 nM depending on linker length and rigidity [1]. The monomeric 9‑aminoacridine‑4‑carboxamide control was >10‑fold less potent (IC₅₀ >10 µM) under identical conditions. Extrapolating from this scaffold, a 9‑(piperidinoamino)‑acridine monomer would be expected to show enhanced DNA affinity relative to 9‑aminoacridine due to the additional piperidine‑mediated interactions, although direct quantification is unavailable.

DNA Bisintercalation Cytotoxicity Leukaemia Cell Lines

Evidence‑Backed Procurement Scenarios for Acridine, 9-(piperidinoamino)- (CAS 28846-40-4)


Fluorescent Probe Development for Nucleic Acid Detection

The predicted bathochromic emission (480–520 nm) and large Stokes shift (>70 nm) make the compound a candidate for developing DNA‑ or RNA‑binding fluorescent probes that avoid the spectral overlap typical of 9‑aminoacridine (λₑₘ ≈ 430 nm). This is particularly valuable in multiplexed fluorescence microscopy or qPCR assays where green‑channel reporters are required. Procurement teams should request a Certificate of Analysis (CoA) that includes fluorescence excitation and emission spectra in the intended buffer system. [1]

Structure‑Activity Relationship (SAR) Studies on DNA‑Intercalating Anticancer Agents

The unique N–N linkage offers a distinct torsional profile compared to C–N‑linked 9‑piperidinoacridine, enabling SAR exploration of how exocyclic bond rigidity affects DNA‑binding geometry and topoisomerase inhibition. Investigators should pair the compound with 9‑aminoacridine and 9‑piperidinoacridine as comparator controls in DNA‑melting temperature (Tₘ) shift assays and in vitro cytotoxicity panels. [2]

Co‑crystallization with DNA Quadruplex or Duplex Structures

Given the successful co‑crystallization of disubstituted acridine ligands bearing piperidino end groups with telomeric DNA quadruplexes (e.g., PDB entry 3ERU), this N–N‑substituted analog may provide additional hydrogen‑bonding contacts at the N9 position, potentially improving resolution or binding stoichiometry. Suppliers should be asked to provide high‑purity material (≥98% by HPLC) suitable for crystallography‑grade sample preparation. [3]

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